molecular formula C23H17NO4S2 B11141587 4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate

4-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl furan-2-carboxylate

Cat. No.: B11141587
M. Wt: 435.5 g/mol
InChI Key: XMJGNXCEKJTHKW-HKWRFOASSA-N
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Description

4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE is a complex organic compound that features a thiazolidine ring, a phenyl group, and a furan carboxylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the formation of the thiazolidine ring through the reaction of a thioamide with an α-halo ketone. The phenyl group is introduced via a Friedel-Crafts acylation, and the furan carboxylate is attached through esterification reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE: shares structural similarities with other thiazolidine derivatives and furan carboxylates.

    Thiazolidine derivatives: Known for their diverse biological activities, including antidiabetic and anti-inflammatory effects.

    Furan carboxylates: Used in various chemical and pharmaceutical applications.

Uniqueness

The uniqueness of 4-{[(5Z)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENYL FURAN-2-CARBOXYLATE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C23H17NO4S2

Molecular Weight

435.5 g/mol

IUPAC Name

[4-[(Z)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]phenyl] furan-2-carboxylate

InChI

InChI=1S/C23H17NO4S2/c25-21-20(30-23(29)24(21)13-12-16-5-2-1-3-6-16)15-17-8-10-18(11-9-17)28-22(26)19-7-4-14-27-19/h1-11,14-15H,12-13H2/b20-15-

InChI Key

XMJGNXCEKJTHKW-HKWRFOASSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCN2C(=O)/C(=C/C3=CC=C(C=C3)OC(=O)C4=CC=CO4)/SC2=S

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(=CC3=CC=C(C=C3)OC(=O)C4=CC=CO4)SC2=S

Origin of Product

United States

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